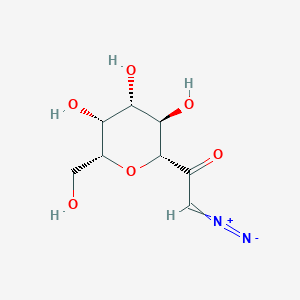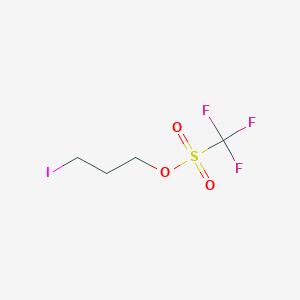
3-Iodopropyl-1-trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodopropyl-1-trifluoromethanesulfonate, also known as triflate, is a chemical compound widely used in organic synthesis. It is a trifluoromethanesulfonate ester of iodopropane, with the molecular formula C4H6F3IO3S. Triflate is a highly reactive compound that has found numerous applications in the field of organic chemistry due to its unique chemical properties. In
Mecanismo De Acción
Triflate is a highly reactive compound that readily undergoes nucleophilic substitution reactions. The mechanism of action involves the displacement of the 3-Iodopropyl-1-trifluoromethanesulfonate leaving group by a nucleophile, resulting in the formation of a new bond. The reactivity of 3-Iodopropyl-1-trifluoromethanesulfonate is attributed to the electron-withdrawing properties of the trifluoromethanesulfonate group, which stabilizes the leaving group and enhances the electrophilicity of the carbon center.
Efectos Bioquímicos Y Fisiológicos
Triflate has limited biochemical and physiological effects, as it is primarily used in laboratory experiments. However, it is important to note that 3-Iodopropyl-1-trifluoromethanesulfonate is a highly reactive compound that can be hazardous if mishandled. It should be handled with care and in accordance with proper laboratory safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triflate has several advantages in laboratory experiments, including its high reactivity, stability, and compatibility with a wide range of solvents. It is also readily available and relatively inexpensive. However, one limitation of 3-Iodopropyl-1-trifluoromethanesulfonate is its potential toxicity and hazards associated with its handling and storage.
Direcciones Futuras
The unique chemical properties of 3-Iodopropyl-1-trifluoromethanesulfonate have led to numerous applications in organic synthesis, and future research is likely to focus on expanding its use in this field. One potential direction is the development of new synthetic methodologies that utilize 3-Iodopropyl-1-trifluoromethanesulfonate as a key reagent. Another area of research is the investigation of 3-Iodopropyl-1-trifluoromethanesulfonate's potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Conclusion
In conclusion, 3-Iodopropyl-1-trifluoromethanesulfonate is a highly reactive compound that has found numerous applications in organic synthesis. Its unique chemical properties make it a valuable reagent in laboratory experiments, particularly in substitution and cross-coupling reactions. Future research is likely to focus on expanding its use in organic synthesis and investigating its potential applications in medicinal chemistry.
Métodos De Síntesis
Triflate can be synthesized by reacting iodopropane with trifluoromethanesulfonic acid in the presence of a catalyst such as silver 3-Iodopropyl-1-trifluoromethanesulfonate or copper 3-Iodopropyl-1-trifluoromethanesulfonate. The reaction produces 3-Iodopropyl-1-trifluoromethanesulfonate as a colorless liquid with a boiling point of 104°C and a density of 1.83 g/cm³.
Aplicaciones Científicas De Investigación
Triflate has found numerous applications in scientific research, particularly in organic synthesis. It is commonly used as a leaving group in substitution reactions, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds. Triflate is also used in palladium-catalyzed cross-coupling reactions, where it serves as a source of nucleophilic iodine and facilitates the formation of carbon-carbon bonds.
Propiedades
Número CAS |
106114-40-3 |
|---|---|
Nombre del producto |
3-Iodopropyl-1-trifluoromethanesulfonate |
Fórmula molecular |
C4H6F3IO3S |
Peso molecular |
318.06 g/mol |
Nombre IUPAC |
3-iodopropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6F3IO3S/c5-4(6,7)12(9,10)11-3-1-2-8/h1-3H2 |
Clave InChI |
FMSOAEQMFVDTSC-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)C(F)(F)F)CI |
SMILES canónico |
C(COS(=O)(=O)C(F)(F)F)CI |
Otros números CAS |
106114-40-3 |
Sinónimos |
3-iodopropyl-1-triflate 3-iodopropyl-1-trifluoromethanesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



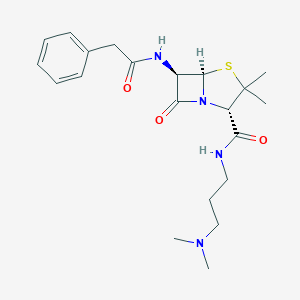
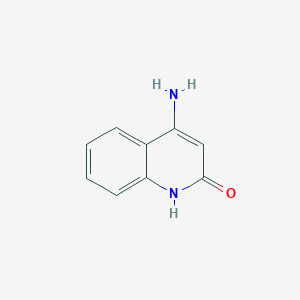
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
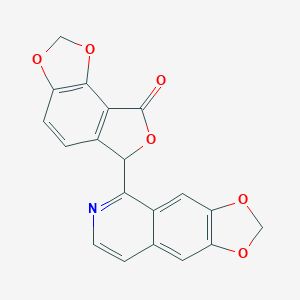
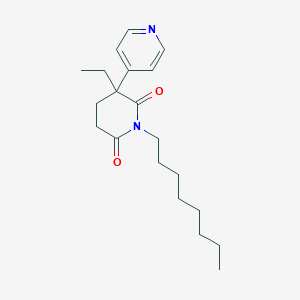
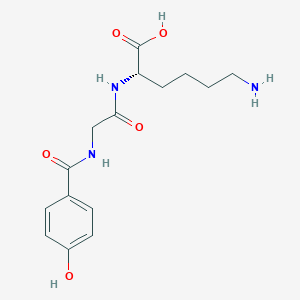
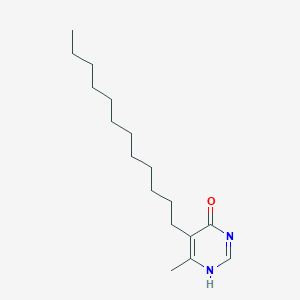
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
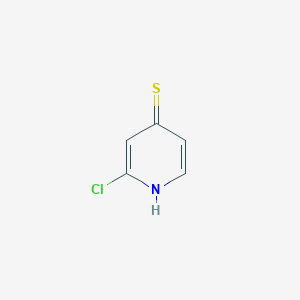
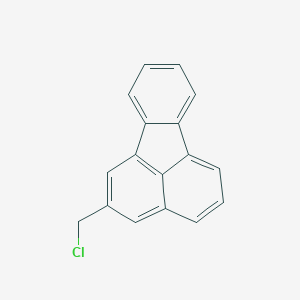
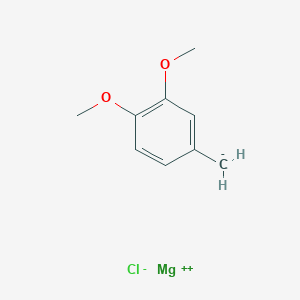
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
